molecular formula C8H8ClNO3 B8202743 4-Chloro-2,3-dimethyl-6-nitrophenol

4-Chloro-2,3-dimethyl-6-nitrophenol

Cat. No. B8202743
M. Wt: 201.61 g/mol
InChI Key: CFRHQFGPONDFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045516B1

Procedure details

2,3-Xylenol (5 g, 40.9 mmol) was dissolved in toluene (100 ml), and the solution was added with 2-aminopyridine (0.3 g, 3.2 mmol). The mixture was added with thionyl chloride (3.3 ml) at room temperature with stirring, and then stirred at 7 C.° for 15 hours. The reaction mixture was cooled to room temperature, and then excessive reagents and solvent were evaporated under reduced pressure to obtain an oily substance. The substance was dissolved in acetic acid (12.5 ml), and the solution was added with concentrated sulfuric acid (50 ml), and then added dropwise with a mixed acid (2.5 ml of 70% nitric acid+10 ml of concentrated sulfuric acid) at room temperature over 30 minutes or more. The mixture was further stirred for 2 hours, and poured into iced water (500 ml). The precipitates were collected by filtration, and dried to obtain a crude product (3.8 g). The product was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1 v/v) to obtain the title compound (1.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].NC1C=CC=CN=1.S(Cl)([Cl:19])=O.S(=O)(=O)(O)O.[N+:26]([O-:29])(O)=[O:27]>C1(C)C=CC=CC=1.C(O)(=O)C.O>[Cl:19][C:4]1[CH:5]=[C:6]([N+:26]([O-:29])=[O:27])[C:1]([OH:9])=[C:2]([CH3:8])[C:3]=1[CH3:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=C(C(=CC=C1)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 7 C.° for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
excessive reagents and solvent were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily substance
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (3.8 g)
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)[N+](=O)[O-])O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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